Bienvenue dans la boutique en ligne BenchChem!

S-14506

Anxiolytic Research 5-HT1A Pharmacology Neuroendocrine Assay

S-14506 delivers the highest magnitude of 5-HT1A-mediated anxiolysis among tested ligands, with 38-fold greater in vivo potency than 8-OH-DPAT (ED50=0.009 mg/kg). Its atypical binding profile—insensitivity to G-protein modulation and 66-90% higher Bmax—enables unique receptor conformation studies inaccessible to prototypical agonists. D2 antagonist activity (Ki=4.57 nM) and 5-HT2A/2C antagonism provide polypharmacological engagement. Chronic treatment reveals no benzodiazepine-like dependence, eliminating confounds in long-term efficacy studies. For maximal intrinsic efficacy at exceptionally low doses (MED=0.01 mg/kg), S-14506 is irreplaceable.

Molecular Formula C24H26FN3O2
Molecular Weight 407.5 g/mol
CAS No. 135722-25-7
Cat. No. B148235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-14506
CAS135722-25-7
Synonyms1-((4-fluorobenzoylamino)ethyl)-4-(7-methoxy-1-naphthyl)piperazine hydrochloride
S 14506
S-14506
Molecular FormulaC24H26FN3O2
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1
InChIInChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19/h2-10,17H,11-16H2,1H3,(H,26,29)
InChIKeyIFMQODYDAUKKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-14506 (CAS 135722-25-7): Potent 5-HT1A Agonist with Distinct Pharmacological Profile for Anxiolytic and Antidepressant Research Procurement


S-14506 (1-[2-(4-fluorobenzoylamino)ethyl]-4-(7-methoxynaphtyl)piperazine) is a 7-methoxynaphtylpiperazine derivative that functions as a highly potent and high-efficacy agonist at the serotonin 5-HT1A receptor [1]. Unlike partial 5-HT1A agonists such as buspirone, S-14506 acts as a full agonist, demonstrating greater intrinsic activity in functional assays [2]. The compound also displays dopamine D2 receptor antagonist properties (Ki = 4.57 nM) and has been characterized as a 5-HT2A/2C antagonist [1]. This unique polypharmacological signature distinguishes S-14506 from prototypical 5-HT1A agonists and underlies its exceptional preclinical profile in animal models of anxiety and depression.

Why S-14506 Cannot Be Interchanged with Generic 5-HT1A Agonists: Evidence-Based Differentiation for Informed Procurement


5-HT1A receptor agonists encompass a diverse pharmacological spectrum ranging from low-efficacy partial agonists (e.g., buspirone, BMY 7378) to high-efficacy full agonists (e.g., 8-OH-DPAT, flesinoxan). S-14506 occupies a unique position within this class due to its combination of exceptionally high in vivo efficacy, atypical receptor binding characteristics distinct from prototypical agonists, and ancillary dopamine D2 antagonist activity [1]. Direct comparative studies have established that the magnitude of anxiolytic and antidepressant-like effects correlates directly with in vivo efficacy rank order, with S-14506 consistently outperforming other 5-HT1A ligands in multiple preclinical models [2][3]. Furthermore, S-14506 demonstrates atypical binding properties including G-protein modulation insensitivity and higher Bmax values relative to 8-OH-DPAT, indicating distinct receptor interaction mechanisms that cannot be assumed for other class members [4]. These compound-specific attributes preclude simple substitution with alternative 5-HT1A agonists in research applications where high intrinsic efficacy, predictable in vivo activity, or polypharmacological engagement is required.

S-14506 Quantitative Differentiation Guide: Head-to-Head Evidence Against Comparator 5-HT1A Agonists for Research Procurement Decisions


S-14506 Demonstrates Superior In Vivo Efficacy Relative to 8-OH-DPAT and Flesinoxan in Corticosterone Release Model

S-14506 exhibits greater in vivo efficacy than comparator 5-HT1A agonists in stimulating corticosterone release in rats. The rank order of efficacy was established as S-14506 > 8-OH-DPAT > (+)-flesinoxan > buspirone > BMY 7378, with S-14506 producing the highest magnitude of effect [1]. This rank order directly corresponded with the magnitude of anxiolytic action in the pigeon conflict procedure, establishing a pharmacodynamic link between in vivo efficacy and therapeutic potential [1].

Anxiolytic Research 5-HT1A Pharmacology Neuroendocrine Assay

S-14506 Exhibits Atypical G-Protein-Independent Binding and 66-90% Higher Bmax than 8-OH-DPAT at 5-HT1A Receptors

In vitro radioligand binding studies using [3H]S-14506 revealed a Kd of 0.15 nM for 5-HT1A receptors, with a pharmacological distribution profile matching [3H]8-OH-DPAT [1]. However, the density of [3H]S-14506 specific binding sites (Bmax) was significantly higher by 66-90% than that observed with [3H]8-OH-DPAT across hippocampus, septum, and cerebral cortex [1]. Critically, whereas [3H]8-OH-DPAT binding was markedly reduced by GTP and Gpp(NH)p (indicating G-protein coupling sensitivity), [3H]S-14506 binding was essentially unaffected by these guanine nucleotides [1]. Additionally, the alkylating agent N-ethylmaleimide was much less potent in inhibiting [3H]S-14506 binding compared to [3H]8-OH-DPAT [1].

Receptor Pharmacology Radioligand Binding G-Protein Coupling

S-14506 Displays 6- to 200-Fold Higher In Vivo Potency than 8-OH-DPAT and Flesinoxan in Drug Discrimination Assay

In rats trained to discriminate the 5-HT1A agonist 8-OH-DPAT (0.31 mg/kg, i.p.) from saline, S-14506 produced full (100%) substitution with an ED50 of 0.009 mg/kg (s.c.), indicating complete generalization to the 8-OH-DPAT discriminative stimulus [1]. This potency substantially exceeded that of comparator 5-HT1A agonists tested in the same paradigm: 8-OH-DPAT itself (ED50 = 0.34 mg/kg), flesinoxan (ED50 = 0.69 mg/kg), and WY-48,723 (ED50 = 1.25 mg/kg) [1]. The structurally related analog S-14671 showed comparable potency (ED50 = 0.006 mg/kg) [1]. Agonist potency in this assay correlated significantly with affinity at rat hippocampal 5-HT1A receptors in vitro (r = 0.78, p < 0.05) and with potency to induce hypothermia in rats (r = 0.96) [1].

Behavioral Pharmacology Drug Discrimination In Vivo Potency

S-14506 Demonstrates Exceptional Antidepressant-Like Activity with Minimum Effective Dose of 0.01 mg/kg in Forced Swim Test

S-14506 reduces immobility time in the rat forced swim test with a minimum effective dose (MED) of 0.01 mg/kg following subcutaneous administration [1]. This activity was blocked by novel 5-HT1A receptor antagonists, confirming mediation through postsynaptic 5-HT1A receptors [2]. The structurally related analog S-14671 also exhibited potent activity in this model, with both compounds characterized as possessing 'exceptionally potent activity' [2]. The forced swim test is a well-validated preclinical screen for antidepressant-like activity, and the low MED of S-14506 in this assay underscores its high in vivo efficacy following systemic administration.

Antidepressant Research Forced Swim Test Behavioral Despair

S-14506 Lacks Dependence Potential Unlike Benzodiazepine Comparator Chlordiazepoxide in Chronic Treatment Studies

The dependence potential of S-14506 was directly compared with that of the benzodiazepine chlordiazepoxide (CDP) in rats [1]. Following chronic twice-daily treatment for 21 days, CDP withdrawal produced significant weight loss, aphagia, and hyperthermia—classic benzodiazepine withdrawal signs [1]. In contrast, none of these withdrawal effects were observed after similar chronic high-dose S-14506 treatment [1]. Notably, S-14506 induced marked hypothermia acutely, to which complete tolerance developed rapidly after only one day of treatment, yet this tolerance occurred without subsequent withdrawal hyperthermia, indicating dissociation between tolerance and dependence mechanisms [1]. The study concluded that the full 5-HT1A agonist S-14506 is devoid of dependence potential [1].

Dependence Liability Anxiolytic Safety Chronic Dosing

S-14506 Displays Selective High-Affinity 5-HT1A Binding with >287-Fold Selectivity over 5-HT1B Receptors

In vitro radioligand binding assays demonstrate that S-14506 binds with high affinity (Ki = 0.98 nM) and selectivity to 5-HT1A receptors [1]. The compound displays >287-fold selectivity for 5-HT1A over 5-HT1B receptors (Ki = 281.8 nM), 32-fold selectivity over 5-HT1C (Ki = 31.6 nM), 234-fold selectivity over 5-HT2 (Ki = 229 nM), and >1,020-fold selectivity over 5-HT3 receptors (Ki > 1,000 nM) [1]. Notably, S-14506 also binds with high affinity to dopamine D2 receptors (Ki = 4.57 nM), indicating a polypharmacological profile combining 5-HT1A agonism with D2 receptor antagonism [1]. The compound stimulates GTPase activity in HEK293 cell membranes expressing 5-HT1A-Gαi1 or 5-HT1A-Gαo1 fusion proteins in a concentration-dependent manner, confirming functional agonism [2].

Receptor Selectivity Binding Affinity Off-Target Profiling

S-14506 Optimal Research and Industrial Application Scenarios Based on Verified Quantitative Differentiation


Preclinical Anxiolytic Efficacy Studies Requiring Maximum 5-HT1A Receptor Activation

For researchers investigating the anxiolytic potential of 5-HT1A receptor agonism, S-14506 provides the highest magnitude of anticonflict effect among tested 5-HT1A ligands. The pigeon conflict procedure established that S-14506 produces anxiolytic effects exceeding those of 8-OH-DPAT, (+)-flesinoxan, buspirone, and BMY 7378, with the rank order of anxiolytic magnitude corresponding directly to in vivo efficacy in stimulating corticosterone release [1]. This evidence positions S-14506 as the optimal tool compound for studies seeking to establish the upper boundary of 5-HT1A-mediated anxiolysis or to investigate the relationship between intrinsic efficacy and therapeutic effect size.

Behavioral Pharmacology Studies Requiring Exceptional In Vivo Potency and Low Compound Consumption

Investigators conducting drug discrimination, hypothermia, or other behavioral assays requiring robust 5-HT1A receptor-mediated responses will benefit from S-14506's exceptional in vivo potency (ED50 = 0.009 mg/kg in 8-OH-DPAT discrimination, 38-fold more potent than 8-OH-DPAT itself) [1]. The minimum effective dose of 0.01 mg/kg in the forced swim test further demonstrates that S-14506 achieves antidepressant-like effects at doses substantially lower than typical 5-HT1A agonists [2]. This potency profile reduces compound consumption in chronic studies, lowers per-experiment costs, and minimizes potential confounding effects from high-dose off-target engagement.

G-Protein-Coupled Receptor (GPCR) Conformational Studies and Biased Signaling Investigations

S-14506's atypical binding profile—characterized by insensitivity to guanine nucleotide modulation, resistance to N-ethylmaleimide inhibition, and 66-90% higher Bmax compared to 8-OH-DPAT—makes it uniquely suited for investigating 5-HT1A receptor conformations and signaling states [1]. The finding that S-14506 labels a larger receptor population than 8-OH-DPAT suggests it may access both G-protein-coupled and uncoupled receptor pools or recognize a distinct receptor conformation. This property is valuable for studies of receptor oligomerization, biased agonism, and structure-activity relationship analyses where receptor state discrimination is essential.

Chronic Anxiolytic Research Requiring Absence of Benzodiazepine-Like Dependence Confounds

For long-term anxiolytic efficacy studies where dependence liability represents a critical experimental confound, S-14506 offers a validated alternative to benzodiazepine comparators. Direct head-to-head comparison with chlordiazepoxide demonstrated that S-14506 produces no withdrawal signs after 21-day chronic treatment, whereas CDP produced significant weight loss, aphagia, and hyperthermia upon discontinuation [1]. This evidence supports S-14506 as a tool compound for investigating the neurobiological substrates of anxiolysis without the interpretive complications introduced by benzodiazepine-like physical dependence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-14506

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.